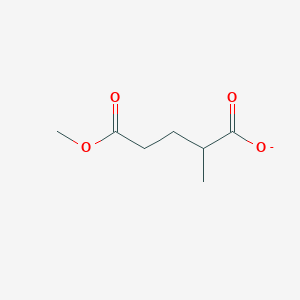
5-Methoxy-2-methyl-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methyl-5-oxopentanoate is an organic compound with the molecular formula C7H11O4. It is a derivative of pentanoic acid and is characterized by the presence of a methoxy group (-OCH3) and a ketone group (C=O) on its carbon chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of 5-methoxy-2-methylpentanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the compound is typically produced through controlled chemical reactions involving the oxidation of related precursors under specific conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-2-methyl-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to understand metabolic pathways and enzyme activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which 5-Methoxy-2-methyl-5-oxopentanoate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
5-Methoxy-3-oxovalerate: Similar structure but with a different position of the methoxy group.
2-Methyl-5-oxopentanoate: Lacks the methoxy group.
Uniqueness: 5-Methoxy-2-methyl-5-oxopentanoate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
62115-18-8 |
|---|---|
Formule moléculaire |
C7H11O4- |
Poids moléculaire |
159.16 g/mol |
Nom IUPAC |
5-methoxy-2-methyl-5-oxopentanoate |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)10)3-4-6(8)11-2/h5H,3-4H2,1-2H3,(H,9,10)/p-1 |
Clé InChI |
TVADYQZCBVCKSS-UHFFFAOYSA-M |
SMILES canonique |
CC(CCC(=O)OC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















